molecular formula C18H22N2O2 B5642461 N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxy-5-methylphenyl)glycinamide

N~1~-(2,4-dimethylphenyl)-N~2~-(2-methoxy-5-methylphenyl)glycinamide

Cat. No. B5642461
M. Wt: 298.4 g/mol
InChI Key: GGVMMLPQRCHZKA-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-(2-methoxy-5-methylphenyl)glycinamide is a compound of interest in organic and pharmaceutical chemistry due to its unique structure and properties. However, there is limited direct research on this exact compound, so this analysis includes insights from studies on structurally similar compounds.

Synthesis Analysis

  • The formation of related compounds often involves base-catalyzed cyclization in specific solvents, as seen in the study of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide (Macháček, Hassanien, & Štěrba, 1986).
  • Microwave irradiation in solvent-free conditions has been employed in the synthesis of similar compounds, indicating potential synthetic routes for related glycinamides (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

  • Compounds with similar structures have been characterized using X-ray single-crystal diffraction, revealing details like bond lengths and angles (Shi et al., 2007).

Chemical Reactions and Properties

  • Similar compounds have shown the ability to undergo isomerization and rearrangement under specific conditions, which can impact their chemical reactivity (Macháček, Hassanien, & Štěrba, 1986).

Physical Properties Analysis

  • The physical properties such as solubility and crystal structure of analogous compounds have been explored, offering insights into how similar glycinamides might behave (Abbas et al., 2013).

Chemical Properties Analysis

  • Studies on related compounds have involved spectroscopic and electrochemical properties, which are key in understanding the chemical nature and potential applications of similar glycinamides (Sarma, Kataky, & Baruah, 2007).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-methoxy-5-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-5-7-15(14(3)9-12)20-18(21)11-19-16-10-13(2)6-8-17(16)22-4/h5-10,19H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVMMLPQRCHZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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